molecular formula C2H5NO2 B12060900 2-amino-2,2-dideuterioacetic acid

2-amino-2,2-dideuterioacetic acid

Cat. No.: B12060900
M. Wt: 78.072 g/mol
InChI Key: DHMQDGOQFOQNFH-RJODLBAVSA-N
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Description

2-Amino-2,2-dideuterioacetic acid (systematic name: 2-(¹⁵N)azanyl-2,2-dideuterioacetic acid) is a deuterium- and nitrogen-15-labeled isotopologue of glycine. Its structure features two deuterium atoms replacing the hydrogens on the alpha carbon and a ¹⁵N isotope in the amino group (Figure 1). This compound is critical in advanced research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where isotopic labeling enables precise tracking of metabolic pathways, protein dynamics, and enzymatic mechanisms . Its use as an endogenous metabolite tracer enhances sensitivity in studies involving protein-protein interactions and structural biology .

Properties

Molecular Formula

C2H5NO2

Molecular Weight

78.072 g/mol

IUPAC Name

2-amino-2,2-dideuterioacetic acid

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,2+1

InChI Key

DHMQDGOQFOQNFH-RJODLBAVSA-N

Isomeric SMILES

[2H]C([2H])([13C](=O)O)N

Canonical SMILES

C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,2-dideuterioacetic acid typically involves the deuteration of glycine. One common method is the exchange reaction of glycine with deuterium oxide (D₂O) under basic conditions. The reaction is usually carried out by dissolving glycine in D₂O and adding a base such as sodium hydroxide. The mixture is then heated to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of 2-amino-2,2-dideuterioacetic acid may involve large-scale deuteration processes using deuterium gas or deuterium oxide. The process requires careful control of reaction conditions to ensure high yield and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

2-amino-2,2-dideuterioacetic acid can undergo various chemical reactions similar to those of glycine. These include:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amino acids or peptides.

Scientific Research Applications

2-amino-2,2-dideuterioacetic acid has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-2,2-dideuterioacetic acid involves its incorporation into biochemical pathways where it can replace glycine. The presence of deuterium atoms can alter the kinetic isotope effects, providing insights into reaction mechanisms and enzyme activities. The molecular targets and pathways involved are similar to those of glycine, but the deuterium substitution can lead to differences in reaction rates and product distributions.

Comparison with Similar Compounds

Glycine-¹³C₂,¹⁵N,d₂

  • Molecular Formula: C₂(¹³C)H₃(²H₂)¹⁵NO₂.
  • Key Features : Incorporates ¹³C, ¹⁵N, and ²H isotopes.
  • Applications: Used in metabolic flux analysis and protein folding studies due to its non-perturbing isotopic labels. Unlike 2-amino-2,2-dideuterioacetic acid, it lacks selective deuterium placement on the alpha carbon, making it less suited for probing stereospecific reactions .

Substituted Amino Acetic Acids

2-(Dimethylamino)acetic Acid

  • Molecular Formula: C₄H₉NO₂.
  • Molecular Weight : 103.12 g/mol.
  • Key Features: Contains a dimethylamino group (–N(CH₃)₂) instead of a primary amine.
  • Solubility : Highly soluble in water (>100 mg/mL), attributed to its polar carboxylic and tertiary amine groups.
  • Applications: Serves as a precursor in pharmaceutical synthesis (e.g., betaine derivatives) and contrasts with 2-amino-2,2-dideuterioacetic acid in lacking isotopic labels, limiting its use in tracer studies .

2-(Hydroxyamino)acetic Acid

  • Molecular Formula: C₂H₅NO₃.
  • Molecular Weight : 91.07 g/mol.
  • Key Features : Substituted with a hydroxylamine group (–NHOH).
  • Applications : Explored in chelation chemistry and redox studies. Its reactive –NHOH group introduces instability under acidic conditions, unlike the chemically stable deuterated glycine .

Aromatic and Bulky-Substituted Derivatives

Diphenylhydantoic Acid (Phenytoin Acid)

  • Molecular Formula : C₁₄H₁₂N₂O₃.
  • Molecular Weight : 256.26 g/mol.
  • Key Features : Two phenyl groups and a carbamoyl moiety on the alpha carbon.
  • Applications: Precursor to phenytoin (anticonvulsant drug). Its hydrophobicity (logP ~1.5) contrasts sharply with the hydrophilic nature of 2-amino-2,2-dideuterioacetic acid, affecting bioavailability and metabolic pathways .

2-Amino-2-(2,3-dimethoxyphenyl)acetic Acid

  • Molecular Formula: C₁₀H₁₃NO₄.
  • Molecular Weight : 211.21 g/mol.
  • Applications : Studied in chiral catalysis and asymmetric synthesis. The bulky aromatic group sterically hinders enzymatic degradation, unlike the minimal steric effects in deuterated glycine .

PEG-Modified and Functionalized Derivatives

2-(2-(2-Aminoethoxy)ethoxy)acetic Acid

  • Molecular Formula: C₆H₁₃NO₄.
  • Molecular Weight : 163.17 g/mol.
  • Key Features : Ethylene glycol (PEG) linker enhances water solubility and biocompatibility.
  • Applications: Used in bioconjugation and drug delivery systems. The PEG chain provides flexibility absent in 2-amino-2,2-dideuterioacetic acid, enabling tailored pharmacokinetics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Solubility Applications
2-Amino-2,2-dideuterioacetic acid C₂(¹³C)H₃(²H₂)¹⁵NO₂ ~78 (isotopic) ²H/¹⁵N labels, glycine backbone High (aqueous) Metabolic tracing, NMR/MS studies
2-(Dimethylamino)acetic acid C₄H₉NO₂ 103.12 Tertiary amine, polar >100 mg/mL (water) Pharmaceutical synthesis
Diphenylhydantoic acid C₁₄H₁₂N₂O₃ 256.26 Aromatic, hydrophobic Low (organic) Anticonvulsant precursor
2-(Hydroxyamino)acetic acid C₂H₅NO₃ 91.07 Reactive hydroxylamine Moderate Chelation, redox chemistry
2-Amino-2-(2,3-dimethoxyphenyl)acetic acid C₁₀H₁₃NO₄ 211.21 Aromatic dimethoxy groups Moderate (DMSO) Chiral catalysis

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